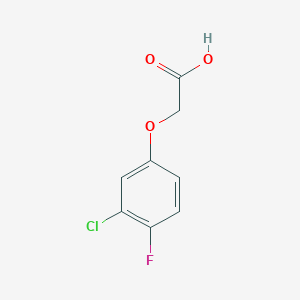

(3-Chloro-4-fluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKSQRVPAURMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278823 | |

| Record name | (3-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-40-8 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 331-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloro-4-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Agrochemical and Pharmaceutical Research

The relevance of (3-Chloro-4-fluorophenoxy)acetic acid in scientific research is primarily rooted in its structural analogy to a well-established class of compounds: the phenoxy herbicides. scbt.com This class of compounds has a long history of use in agriculture for controlling broadleaf weeds. ufl.edu The introduction of halogen atoms, such as chlorine and fluorine, into the phenoxy ring is a common strategy in medicinal and agricultural chemistry to modulate the efficacy, selectivity, and metabolic stability of bioactive molecules. researchgate.net

In the realm of agrochemical research , the core structure of this compound makes it a candidate for investigation as a potential herbicide. The phenoxyacetic acid scaffold is known to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. scbt.com The specific substitution pattern of chlorine and fluorine on the phenyl ring can significantly influence its herbicidal activity and spectrum. The growing interest in fluorinated compounds in the agrochemical industry further underscores the potential importance of this molecule. wesleyan.eduresearchgate.net

In pharmaceutical research , this compound and its derivatives are explored for a variety of potential therapeutic applications. Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory, and anti-mycobacterial properties. nih.govjetir.org The compound also serves as a crucial intermediate in the synthesis of more complex molecules with desired pharmacological profiles. bldpharm.com For instance, derivatives of phenoxyacetic acid have been synthesized and evaluated as selective COX-2 inhibitors and as antagonists for gastrin/cholecystokinin-B receptors. mdpi.comjst.go.jp The presence of both chloro and fluoro substituents offers synthetic chemists handles for further molecular modifications to optimize biological activity.

Historical Perspectives and Emerging Research Trajectories

Established Synthetic Pathways to this compound

The most prevalent and well-documented method for synthesizing this compound is through the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a haloacetic acid derivative by the corresponding phenoxide.

The typical procedure commences with the deprotonation of 3-Chloro-4-fluorophenol (B1581553) using a suitable base to form the more nucleophilic 3-chloro-4-fluorophenoxide ion. This is subsequently reacted with an acetic acid derivative bearing a leaving group, such as methyl bromoacetate (B1195939) or chloroacetic acid, to yield the desired ether linkage. niscpr.res.inchemicalbook.comjetir.orgchemicalbook.comguidechem.com

One specific synthetic protocol involves the reaction of 3-Chloro-4-fluorophenol with methyl bromoacetate. chemicalbook.com The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide (B78521) (KOH) as the base. The initial deprotonation of the phenol (B47542) occurs at room temperature, followed by the addition of methyl bromoacetate at a reduced temperature of 0°C. The resulting ester is then hydrolyzed to afford the final carboxylic acid product. chemicalbook.com

Table 1: Key Reagents in the Williamson Ether Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Product |

| 3-Chloro-4-fluorophenol | Methyl bromoacetate | Potassium hydroxide | Dimethyl sulfoxide | This compound |

| 3-Chloro-4-fluorophenol | Chloroacetic acid | Sodium hydroxide | Water/Ethanol | This compound |

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of novel derivatives through various chemical modifications.

Functional Group Modifications and Substitution Patterns

The carboxylic acid moiety of this compound is a prime site for functional group modification, most commonly leading to the formation of esters and amides. These derivatives can be synthesized through standard esterification and amidation reactions. For instance, the carboxylic acid can be activated, for example by conversion to its acid chloride, followed by reaction with a wide range of alcohols or amines to produce the corresponding esters or amides.

The synthesis of more complex derivatives has also been reported. For example, hydrazone derivatives can be prepared from formyl-phenoxyacetic acids, which are themselves synthesized from the parent aldehyde-substituted phenols. mdpi.com This involves the reaction of the aldehyde group with various hydrazides.

Furthermore, the aromatic ring of the phenoxy group can be further substituted to introduce additional functionalities, thereby modulating the electronic and steric properties of the molecule. A notable example, though of a related compound, is the synthesis of rafoxanide, which involves the formation of an amide linkage with a diiodosalicylanilide moiety. nih.gov A patent has also described the synthesis of various phenoxyacetic acid derivatives with different substituents on the phenyl ring, which are then converted to amides or other esters. google.com

Stereoselective Synthesis Approaches

The introduction of a chiral center, for instance at the alpha-position of the acetic acid moiety, opens up the possibility of stereoselective synthesis to obtain enantiomerically pure compounds. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented, general methodologies for the enantioselective synthesis of phenoxyacetic acids and other chiral acids are applicable.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, the stereoselective alkylation of glycine (B1666218) can be employed to produce non-natural alpha-amino acids with aromatic side chains. nih.gov Another strategy is the enantioselective fluorination and alkylation of compounds derived from Evan's oxazolidinones to create alpha-fluorinated beta-amino acids. nih.gov Additionally, the resolution of racemic mixtures of chiral phenoxyacetic acids can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov

Advancement of Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant drive to incorporate the principles of green chemistry into synthetic organic chemistry to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogues is no exception. Key areas of advancement include the use of alternative energy sources and catalytic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions to be carried out under solvent-free conditions. ajrconline.orgajgreenchem.comijnrd.org The synthesis of aryloxyacetic acids, a class to which this compound belongs, has been shown to be significantly enhanced by microwave irradiation, often in conjunction with phase transfer catalysis. niscpr.res.inresearchgate.net This combination allows for rapid and efficient synthesis with reduced reaction times and improved energy efficiency compared to conventional heating methods.

Phase transfer catalysis (PTC) is another green chemistry technique that facilitates reactions between reactants in immiscible phases, thereby eliminating the need for expensive, and often hazardous, homogeneous solvents. nih.govnih.govresearchgate.netgoogle.com In the context of synthesizing this compound, PTC can be employed in the Williamson ether synthesis to enhance the reaction rate and yield by efficiently transferring the phenoxide anion from the aqueous phase to the organic phase where the reaction with the haloacetic acid derivative occurs.

Ultrasound-assisted synthesis is another environmentally benign method that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. taylorfrancis.comnih.govmdpi.com This technique has been successfully applied to various organic transformations, including esterification, and offers advantages such as shorter reaction times, milder reaction conditions, and improved yields. derpharmachemica.com The application of ultrasound could be a promising green alternative for the synthesis of this compound and its ester derivatives.

Table 2: Green Chemistry Approaches in the Synthesis of Aryloxyacetic Acids

| Green Chemistry Technique | Advantages | Applicability to this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions | Applicable to the Williamson ether synthesis and derivatization reactions. |

| Phase Transfer Catalysis | Avoidance of hazardous solvents, increased reaction rates, milder conditions | Can be used in the Williamson ether synthesis to improve efficiency. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, improved yields | Potential for use in the synthesis of the parent acid and its ester derivatives. |

Advanced Molecular Structure and Computational Investigations of 3 Chloro 4 Fluorophenoxy Acetic Acid

Spectroscopic Characterization Techniques for Precise Structural Elucidation

The precise elucidation of the molecular structure of (3-Chloro-4-fluorophenoxy)acetic acid would rely on a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the chemical environment of different functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The splitting patterns and chemical shifts of the aromatic protons would provide crucial information about their relative positions on the phenyl ring. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, a broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A sharp, strong absorption peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Additionally, C-O stretching vibrations from the ether linkage and the carboxylic acid, as well as C-Cl and C-F stretching vibrations, would be observed in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. uni.lubldpharm.com1int.co.ukguidechem.comguidechem.comalfa-chemistry.com The fragmentation pattern would offer further structural clues, for example, by showing the loss of the carboxymethyl group or cleavage of the ether bond.

A hypothetical summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methylene, and carboxylic acid protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule. |

| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), strong C=O stretch (~1700), C-O stretch, C-Cl stretch, C-F stretch. |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₆ClFO₃, along with characteristic fragment ions. uni.lu |

Crystallographic Studies and Solid-State Structural Analysis

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would allow for the unambiguous confirmation of its molecular structure. A hypothetical table of crystallographic data is shown below.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is governed by intermolecular interactions. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds.

Conformational Analysis in Crystalline and Solution States

The conformation of this compound, particularly the torsion angles around the ether linkage and the C-C bond of the acetic acid side chain, would be of significant interest. In the crystalline state, the conformation is fixed and can be precisely determined by X-ray crystallography.

In solution, the molecule is likely to be more flexible, and different conformations may exist in equilibrium. Spectroscopic techniques like NMR can be used to infer the average conformation in solution. A comparison of the solid-state and solution-state conformations would provide insights into the influence of crystal packing forces on the molecular geometry.

Quantum Chemical Calculations and Theoretical Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations would complement experimental findings and provide deeper insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be centered on the carboxylic acid moiety or the aromatic ring. A hypothetical table of FMO data is presented below.

| Hypothetical FMO Data for this compound | |

| Parameter | Value (eV) |

| E(HOMO) | Value |

| E(LUMO) | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a negative potential around the oxygen atoms of the carboxyl group and the ether linkage, as well as the fluorine atom. A positive potential would likely be found around the acidic hydrogen of the carboxyl group. This analysis helps in understanding the molecule's reactivity and its potential interactions with other molecules.

Predictive Modeling of Electronic and Steric Properties

The in-silico prediction of molecular properties provides profound insights into the behavior of chemical compounds. For this compound, computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for a detailed exploration of its electronic and steric characteristics. These theoretical investigations are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in various scientific fields.

Electronic Properties Analysis

Computational models are instrumental in elucidating the electronic landscape of a molecule. Key parameters such as charge distribution, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) map offer a quantitative and qualitative understanding of the molecule's electronic nature.

Mulliken Atomic Charges: The distribution of electron density across a molecule can be quantified using methods like Mulliken population analysis. These calculations, typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p), assign partial charges to each atom. This provides a picture of the electrostatic landscape of the molecule. For this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will exhibit positive partial charges. The precise values of these charges dictate the molecule's polarity and its propensity to engage in electrostatic interactions.

Table 1: Predicted Mulliken Atomic Charges for this compound * (Note: The following data is illustrative and based on typical values obtained for structurally similar compounds through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, as specific published data for this exact molecule is not available.)

| Atom | Predicted Mulliken Charge (a.u.) |

| C1 (Aromatic, attached to O) | +0.25 |

| C2 (Aromatic) | -0.15 |

| C3 (Aromatic, attached to Cl) | +0.10 |

| C4 (Aromatic, attached to F) | +0.30 |

| C5 (Aromatic) | -0.20 |

| C6 (Aromatic) | -0.18 |

| O (Ether) | -0.45 |

| C (Methylene) | +0.12 |

| C (Carbonyl) | +0.60 |

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.65 |

| H (Hydroxyl) | +0.40 |

| Cl | -0.10 |

| F | -0.35 |

| H (Aromatic) | +0.10 to +0.15 |

| H (Methylene) | +0.08 to +0.12 |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For substituted phenoxyacetic acids, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO can be distributed across the ring and the carboxylic acid moiety.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) are expected around the electronegative oxygen, fluorine, and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, marking them as sites for nucleophilic attack.

Steric Properties Analysis

The three-dimensional arrangement of atoms in a molecule, or its steric properties, plays a significant role in its interactions with other molecules. Computational methods can predict various steric parameters that quantify the size and shape of a molecule and its substituents.

Table 2: Predicted Steric Parameters for Substituents of this compound * (Note: The following data is illustrative and based on established values for these substituents in QSAR studies.)

| Substituent | Verloop L (Å) | Verloop B1 (Å) | Verloop B5 (Å) | Molar Volume (cm³/mol) |

| Chlorine (Cl) | 3.52 | 1.80 | 1.80 | 20.0 |

| Fluorine (F) | 2.65 | 1.35 | 1.35 | 10.2 |

These predictive models, combining electronic and steric parameters, are foundational in modern chemical research. They enable a detailed, atom-level understanding of molecular properties, guiding further experimental work and the rational design of new compounds with desired characteristics.

Mechanistic Insights into the Biological Activities of 3 Chloro 4 Fluorophenoxy Acetic Acid and Its Analogues

Auxinic Herbicide Mechanism of Action

(3-Chloro-4-fluorophenoxy)acetic acid is classified as a synthetic auxin herbicide. Its mechanism of action is centered on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to significant disruptions in plant growth and development. nih.govnih.govresearchgate.net Synthetic auxins like this compound are generally more stable within the plant than the endogenous IAA, contributing to their potent herbicidal effects. nih.govnih.govresearchgate.net

Disruption of Plant Growth and Development Processes via Auxin Mimicry

At the cellular level, auxinic herbicides instigate a cascade of events that overwhelm the plant's normal regulatory processes. When applied at herbicidal concentrations, these compounds cause an uncontrolled and disorganized growth response in susceptible dicotyledonous plants. nih.govresearchgate.net This leads to a variety of visible injury symptoms, including epinasty (twisting and curling of stems and petioles), cupping of leaves, and stem swelling.

The overstimulation of auxin-responsive genes by this compound leads to an abnormal increase in cell division and elongation, resulting in tissue damage and disruption of vascular tissues, which impairs the transport of water and nutrients. nih.gov Furthermore, the herbicidal action involves the stimulation of ethylene (B1197577) production and the subsequent upregulation of abscisic acid (ABA) biosynthesis. nih.govresearchgate.net This hormonal imbalance contributes to premature senescence, growth inhibition, and ultimately, the death of the plant. nih.govresearchgate.net

Identification and Characterization of Specific Plant Receptor Interactions

The molecular basis for auxin perception and the action of auxinic herbicides involves specific receptor proteins. The primary receptors for auxins are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-Box (AFB) proteins. nih.gov These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

This compound, acting as an auxin mimic, binds to the TIR1/AFB receptor. This binding event stabilizes the interaction between the receptor and transcriptional repressor proteins known as Aux/IAA proteins. nih.gov The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes, leading to the downstream physiological effects characteristic of auxin herbicides. nih.gov The structural features of phenoxyacetic acids, including the carboxyl group and the aromatic ring, are crucial for this interaction with the auxin receptor complex. nih.gov

Antimicrobial Activity Studies

While primarily recognized for its herbicidal properties, the (3-chloro-4-fluorophenoxy) moiety is also found in molecules investigated for their antimicrobial potential. Direct studies on the antimicrobial activity of this compound itself are limited in publicly available research. However, studies on its derivatives provide insights into its potential efficacy.

Antibacterial Efficacy and Spectrum of Activity

Research into a series of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives has demonstrated antibacterial activity. researchgate.net In this study, various derivatives were synthesized and tested against a panel of bacteria. The results indicated that certain substitutions on the semicarbazone scaffold, which is attached to the 3-chloro-4-fluorophenyl group, yielded compounds with notable antibacterial effects. For instance, the presence of hydroxyl (-OH) and nitro (-NO₂) groups on a benzylidene ring attached to the semicarbazone structure was associated with good antibacterial activity. researchgate.net

One of the most active compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, exhibited significant antibacterial action. researchgate.net This suggests that the 3-chloro-4-fluorophenyl structural component can be part of a larger molecule with potent antibacterial properties. The spectrum of activity in these studies included both Gram-positive and Gram-negative bacteria, although the efficacy varied depending on the specific derivative and the bacterial strain.

Table 1: Antibacterial Activity of Selected (3-Chloro-4-fluorophenoxy) Semicarbazone Derivatives

| Compound | Bacterial Strain | Activity |

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Escherichia coli | Good |

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Staphylococcus aureus | Good |

| 2-(4-nitrobenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Escherichia coli | Good |

| 2-(4-nitrobenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Staphylococcus aureus | Good |

Data synthesized from findings on semicarbazone derivatives containing the 3-chloro-4-fluorophenyl moiety. researchgate.net

Antifungal Efficacy and Spectrum of Activity

Similar to the antibacterial studies, the antifungal potential of the this compound structure has been primarily explored through its derivatives. In the same study of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazones, several compounds were evaluated for their antifungal properties. researchgate.net

Table 2: Antifungal Activity of a (3-Chloro-4-fluorophenoxy) Semicarbazone Derivative

| Compound | Fungal Strain | Activity |

| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Aspergillus niger | Moderate |

| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Candida albicans | Moderate |

Data synthesized from findings on a semicarbazone derivative containing the 3-chloro-4-fluorophenyl moiety. researchgate.net

Elucidation of Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been explicitly elucidated in scientific literature. However, based on the structure of the molecule and the known mechanisms of similar compounds, several proposals can be made.

The lipophilic nature of the chlorinated and fluorinated phenyl ring would allow the molecule to penetrate the lipid-rich cell membranes of microorganisms. Once inside the cell, the carboxylic acid group could dissociate, leading to a decrease in intracellular pH and disruption of cellular processes that are sensitive to pH changes. This acidification of the cytoplasm can inhibit enzyme activity and disrupt the proton motive force across the cell membrane, which is essential for ATP synthesis and transport processes.

Furthermore, the phenoxyacetic acid structure could interfere with specific metabolic pathways. For other phenolic compounds, mechanisms such as the inhibition of essential enzymes, disruption of electron transport chains, and interference with nucleic acid and protein synthesis have been reported. The halogen substituents (chloro and fluoro groups) on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its ability to interact with and disrupt microbial membranes and intracellular targets. However, without direct experimental evidence, these remain proposed mechanisms.

Anticonvulsant Activity and Neurobiological Targets

Research into phenoxyacetic acid derivatives has revealed their potential as anticonvulsant agents, targeting various neurobiological pathways to exert their effects.

Pharmacological Evaluation of Anticonvulsant Effects

The anticonvulsant potential of phenoxyacetic acid analogues and related structures is typically evaluated through a battery of standardized preclinical screening tests in animal models, primarily mice and rats. These initial screens are crucial for identifying promising compounds for further development. The most common tests include the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scMET) test, which suggests an ability to raise the seizure threshold. Another frequently used model is the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.govmdpi.com

Studies on various phenoxyacetyl derivatives of amines, aminoalkanols, and amino acids have demonstrated notable activity in these preliminary screens. nih.gov For instance, a series of 17 new phenoxyacetamides underwent preliminary screening for anticonvulsant activity and neurotoxicity in mice following intraperitoneal administration. nih.gov Active compounds from this initial screening were then subjected to more extensive testing in different models and species, such as rats. nih.gov

Similarly, research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which can be related to phenoxyacetic acid structures, has identified compounds with promising activity against MES-induced seizures, suggesting their potential in the design of new anticonvulsant drugs. nih.gov The search for compounds with dual activity, such as both antiseizure and analgesic properties, has also led to the investigation of substituted phenoxyalkyl derivatives of amines. uj.edu.pl These efforts aim to address the common comorbidity of epilepsy and neuropathic pain. uj.edu.pl

The table below summarizes representative anticonvulsant screening data for selected analogue compounds, illustrating the outcomes of these pharmacological evaluations.

| Compound ID | Test Model | Species | Administration Route | Result | Reference |

| Compound 6 | MES Test | Mice | i.p. | 100% protection | mdpi.com |

| Compound 6 | 6 Hz (32 mA) | Mice | i.p. | 75% protection | mdpi.com |

| Compound 19 | 6 Hz (32 mA) | Mice | i.p. | 50% protection | mdpi.com |

| Compound 5f † | MES Test | Mice | i.p. | ED₅₀ = 37.3 mg/kg | brieflands.com |

| Valproic Acid | MES Test | Mice | i.p. | ED₅₀ = 252.74 mg/kg | mdpi.com |

| Carbamazepine | MES Test | Mice | i.p. | PI = 6.4 | brieflands.com |

| *3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | |||||

| †3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole |

Investigation of Neurobiological Mechanisms, including GABA-mediated Pathways

The primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS) is gamma-aminobutyric acid (GABA). nih.govyoutube.com It plays a critical role in reducing neuronal excitability and is fundamental for maintaining the balance between neuronal excitation and inhibition. nih.gov GABA is synthesized from the excitatory neurotransmitter glutamate (B1630785) via the enzyme glutamic acid decarboxylase (GAD). nih.govyoutube.com Its inhibitory effects are mediated through binding to two main types of receptors: GABA-A (ionotropic) and GABA-B (metabotropic) receptors. nih.govyoutube.com

Activation of GABA-A receptors leads to the opening of a chloride ion channel, causing an influx of negatively charged chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential. youtube.comelifesciences.org GABA-B receptor activation, on the other hand, often results in the opening of potassium channels, allowing positively charged potassium ions to exit the cell, which also leads to hyperpolarization. nih.govyoutube.com Given this central role in neuronal inhibition, enhancing GABAergic transmission is a key strategy for many anticonvulsant drugs.

For certain phenoxyacetic acid analogues and related heterocyclic compounds, evidence suggests their anticonvulsant effects may be linked to the GABAergic system. For example, the anticonvulsant profile of 3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole against seizures induced by agents like 3-mercaptopropionic acid (an inhibitor of GAD) and bicuculline (B1666979) (a GABA-A antagonist) points towards a GABA-mediated mechanism. brieflands.com Such a profile suggests the compound might enhance GABAergic neurotransmission, potentially by activating GAD, inhibiting the GABA-degrading enzyme GABA transaminase (GABA-T), or through direct or allosteric modulation of GABA-A receptors. brieflands.com

Investigations into Other Biological Activities

Beyond their neurobiological effects, phenoxyacetic acid derivatives have been explored for their inhibitory action on key enzymes involved in inflammation and cellular signaling pathways.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) is a critical enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govmdpi.com There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. mdpi.comgoogle.com Consequently, selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govcabidigitallibrary.org

Derivatives of phenoxyacetic acid have been a focus of research for developing new selective COX-2 inhibitors. nih.govnih.gov In one study, a series of novel phenoxyacetic acid derivatives were designed and synthesized, showing moderate to potent inhibitory activity against the COX-2 isozyme. nih.gov Several of these compounds, specifically 5d–f, 7b, and 10c–f, demonstrated IC₅₀ values in the range of 0.06–0.09 μM, which is comparable to the highly selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.05 ± 0.02 μM). nih.gov In contrast, their inhibitory effects on COX-1 were significantly milder, leading to high COX-2 selectivity indices for some compounds. nih.govmdpi.com

The table below presents the in vitro COX-1 and COX-2 inhibitory activities for a selection of these phenoxyacetic acid analogues.

| Compound ID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5c | 11.12 ± 0.11 | 0.09 ± 0.01 | 123.55 | nih.gov |

| 5d | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.87 | nih.gov |

| 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 | nih.gov |

| 7b | 7.00 ± 0.20 | 0.07 ± 0.01 | 100 | nih.gov |

| 10c | 10.00 ± 0.20 | 0.09 ± 0.01 | 111.11 | nih.gov |

| 10f | 4.97 ± 0.06 | 0.08 ± 0.01 | 62.12 | nih.gov |

| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | nih.gov |

| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 | nih.gov |

Sphingosine (B13886) Kinase (SphK) Inhibition Studies

Sphingosine kinases (SphK), existing as isozymes SphK1 and SphK2, are critical lipid kinases that catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to form the pro-survival signaling molecule sphingosine-1-phosphate (S1P). researchgate.netnih.gov The balance between ceramide/sphingosine levels and S1P levels acts as a cellular "rheostat" that determines cell fate, with S1P promoting proliferation and survival. researchgate.netnih.gov Overexpression of SphK, particularly SphK1, is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target. nih.govnih.gov

The development of SphK inhibitors is an active area of research. While no studies directly report on the SphK inhibitory activity of this compound itself, related structures have been synthesized and investigated. In one study, 7-(3-Chloro-4-fluorophenoxy)-2-methylquinoline-5,8-dione was synthesized using 3-chloro-4-fluorophenol (B1581553) as a starting material. nih.gov This synthesis was part of an effort to develop new inhibitors of SphK by using a quinoline-5,8-dione core as an analogue to known naphthoquinone-based inhibitors. nih.gov This demonstrates that the 3-chloro-4-fluorophenoxy moiety is considered a viable component in the design of potential SphK inhibitors.

Inhibitors of SphK are being explored for their ability to suppress tumor growth and inflammation. nih.govnih.gov For example, the SphK1/S1P pathway has been linked to the arachidonic acid cascade, particularly involving COX-2, in inflammation-related tumorigenesis. nih.gov Inhibition of SphK1 can lead to reduced expression of COX-2, highlighting a potential crosstalk between these two important biological pathways. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 3 Chloro 4 Fluorophenoxy Acetic Acid Derivatives

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For a hypothetical series of (3-Chloro-4-fluorophenoxy)acetic acid derivatives, the following substituent effects would be critical to consider:

Electronic Effects: The chloro and fluoro groups at the 3 and 4 positions, respectively, are electron-withdrawing. Modifications to these or the addition of other substituents would alter the electronic distribution of the aromatic ring. Introducing electron-donating groups (e.g., methyl, methoxy) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) at other positions would modulate the compound's interaction with biological targets. For instance, in herbicidal applications, the electronic properties of the ring are known to influence the binding affinity to auxin-binding proteins.

Lipophilic Effects: Lipophilicity, often quantified as logP, is a crucial parameter for membrane permeability and transport to the site of action. The halogen substituents of the parent compound contribute to its lipophilicity. Altering the lipophilicity by introducing alkyl chains or polar functional groups would be expected to impact biological potency. A parabolic relationship between lipophilicity and activity is often observed, where either too low or too high lipophilicity can lead to decreased efficacy.

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding site. The steric hindrance caused by the existing chloro and fluoro groups, and any additional substituents, would play a significant role in determining the selectivity of the compound for its target.

A hypothetical data table illustrating potential substituent effects is presented below. Please note this data is illustrative and not based on experimental results for this specific compound class.

| Substituent (R) | Position | Electronic Effect | LogP (Predicted) | Predicted Biological Potency |

| H | - | - | 2.5 | Baseline |

| CH₃ | 2 | Electron-donating | 3.0 | Moderate Increase |

| NO₂ | 5 | Electron-withdrawing | 2.3 | Significant Increase |

| OH | 6 | Electron-donating | 2.1 | Decrease |

Analysis of Positional Isomerism and its Influence on Activity

The relative positions of the chloro and fluoro substituents are critical for the biological activity of this compound. Any change in this arrangement would result in a positional isomer with potentially different biological and physicochemical properties.

For example, moving the chloro group to the 2-position to form (2-Chloro-4-fluorophenoxy)acetic acid would alter the molecule's three-dimensional shape and the electronic interactions with a target receptor. It is well-established in many classes of bioactive compounds that even a slight shift in substituent position can lead to a dramatic loss or gain of activity, or a change in the activity profile (e.g., from an agonist to an antagonist).

The influence of positional isomerism is often explored by synthesizing a matrix of isomers and comparing their activities. A hypothetical comparison is shown below.

| Compound | Positional Isomers | Predicted Receptor Fit | Predicted Activity |

| This compound | - | Optimal | High |

| (2-Chloro-4-fluorophenoxy)acetic acid | Isomer 1 | Sub-optimal | Moderate |

| (4-Chloro-3-fluorophenoxy)acetic acid | Isomer 2 | Poor | Low |

Application of Computational Approaches in SAR/QSAR Modeling

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand the underlying SAR. For a series of this compound derivatives, the following computational approaches would be applicable:

Molecular Descriptors: A wide range of molecular descriptors can be calculated for each derivative. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular surface area).

QSAR Model Development: These descriptors can be correlated with experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model. A typical QSAR equation might look like:

Biological Activity = c1(logP) + c2(Electronic Parameter) + c3*(Steric Parameter) + constant

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly valuable. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Principles of Rational Design for Enhanced Efficacy and Targeted Action

The insights gained from SAR and QSAR studies form the basis for the rational design of new, improved derivatives of this compound. The goal is to optimize the desired biological activity while minimizing off-target effects.

The design cycle would involve:

Lead Identification: Starting with the this compound scaffold.

SAR/QSAR Analysis: Synthesizing and testing a series of derivatives to build a predictive model.

Hypothesis Generation: Using the model to identify key structural features and physicochemical properties that govern activity.

In Silico Design: Computationally designing new derivatives with predicted high potency and selectivity.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity to validate and refine the model.

This iterative process allows for the targeted modification of the lead compound to enhance its efficacy and achieve a more desirable biological profile.

Environmental Fate and Metabolic Pathways of 3 Chloro 4 Fluorophenoxy Acetic Acid

Degradation Pathways in Diverse Environmental Compartments (Soil, Water)

The degradation of (3-Chloro-4-fluorophenoxy)acetic acid in soil and water is anticipated to proceed through pathways similar to other phenoxyacetic acid herbicides, primarily driven by microbial activity.

In Soil:

Microbial breakdown is the principal mechanism for the degradation of phenoxyacetic acids in soil. sigmaaldrich.com The process for compounds like 2,4-D is rapid in aerobic mineral soils, with a reported half-life of 6.2 days. sigmaaldrich.com The degradation involves several key steps: hydroxylation, cleavage of the acid side-chain, decarboxylation, and ultimately, the opening of the aromatic ring. sigmaaldrich.com For this compound, the initial step would likely be the cleavage of the ether linkage, separating the acetic acid side chain from the 3-chloro-4-fluorophenol (B1581553) moiety. This is a common pathway for phenoxyalkanoic acid herbicides. Subsequently, the resulting chlorinated and fluorinated phenol (B47542) would undergo further degradation. The rate and extent of this degradation are influenced by soil type, moisture, temperature, and the composition of the microbial community. guidechem.com For instance, the degradation of 2,4-D has been shown to be more efficient in loamy soils and is significantly affected by moisture content, with optimal degradation occurring at 10-20% moisture. guidechem.com The presence of other carbon sources can also impact the degradation rate. In one study on 2,4-D, the reduction was higher in sterilized soil without an additional carbon source compared to soil with glucose. bldpharm.com

In Water:

In aquatic environments, phenoxyacetic acids are generally considered to have low binding affinity to sediment and are mobile, which can lead to their transport to surface and groundwater. sigmaaldrich.com The degradation in water is also primarily biological. The half-life of 2,4-D in aerobic aquatic environments is about 15 days, but it is more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days. sigmaaldrich.com The degradation pathway in water mirrors that in soil, involving microbial cleavage of the ether bond followed by the breakdown of the aromatic ring. The persistence of halogenated acetic acids in water can be significant. For example, trifluoroacetic acid (TFA) has been found to be extremely persistent with no observed degradation over a one-year study in aquatic microcosms. nih.govwho.int While this compound is not a simple haloacetic acid, the stability of the C-F bond suggests that the fluorinated aromatic portion may exhibit enhanced persistence.

Identification and Characterization of Major Metabolites

The metabolism of this compound is expected to yield several key intermediates. Based on the degradation pathways of analogous compounds, the primary metabolites would be:

3-Chloro-4-fluorophenol: This would be formed by the initial cleavage of the ether linkage. This phenolic compound is likely to be a significant intermediate in the degradation pathway.

Glyoxylic acid and Glycolic acid: These are potential breakdown products of the acetic acid side chain. who.int

Halogenated Catechols: Following the initial cleavage, the 3-chloro-4-fluorophenol is likely to be hydroxylated to form a corresponding catechol (a dihydroxybenzene). This catechol would then be susceptible to ring cleavage by microbial dioxygenases. The specific isomer of the chlorofluorocatechol would depend on the position of the enzymatic hydroxylation.

Halogenated Muconic Acids: The ortho- or meta-cleavage of the catechol ring would result in the formation of a halogenated muconic acid derivative. This is a key step in the funneling of aromatic compounds into central metabolic pathways. mit.edu

The degradation pathway of 2,4-D, for example, proceeds through 2,4-dichlorophenol, which is then converted to 3,5-dichlorocatechol. mit.edu This catechol subsequently undergoes ring cleavage. A similar sequence is expected for this compound.

Table 1: Predicted Major Metabolites of this compound

| Metabolite Name | Parent Compound | Predicted Formation Pathway |

| 3-Chloro-4-fluorophenol | This compound | Cleavage of the ether linkage |

| 3-Chloro-4-fluorocatechol | 3-Chloro-4-fluorophenol | Hydroxylation of the aromatic ring |

| Chloro-fluoro-muconic acid | 3-Chloro-4-fluorocatechol | Oxidative ring cleavage |

| Glyoxylic acid | This compound | Breakdown of the acetic acid side chain |

Persistence, Mobility, and Bioavailability in Ecological Systems

The persistence and mobility of this compound are influenced by its chemical structure, particularly the halogen substituents.

Persistence:

The presence of both chlorine and fluorine atoms on the aromatic ring is expected to increase the persistence of this compound compared to non-halogenated analogues. The carbon-fluorine bond is particularly strong and resistant to cleavage, which can lead to the accumulation of fluorinated intermediates. Studies on other fluorinated organic compounds have shown their high persistence in the environment. researchgate.net For instance, trifluoroacetic acid is known for its extreme persistence in aquatic environments. nih.govwho.int The persistence of phenoxyacetic acids can also be influenced by environmental conditions. For example, 2,4-D is more persistent in anaerobic aquatic environments. sigmaaldrich.com

Mobility:

Phenoxyacetic acids are generally water-soluble and have a low affinity for soil organic matter, which makes them mobile in the environment. researchgate.net This mobility increases the potential for leaching into groundwater and transport into surface water bodies. The mobility of this compound is expected to be similar to that of other phenoxyacetic acid herbicides. However, the specific adsorption characteristics will depend on the soil properties, such as organic carbon content and pH.

Bioavailability:

The bioavailability of this compound to microorganisms is a critical factor for its degradation. As an organic acid, its charge and solubility are pH-dependent, which affects its uptake by microbial cells. While many microorganisms can utilize phenoxyacetic acids as a carbon and energy source, the presence of multiple halogens can sometimes inhibit microbial activity. nih.gov

Table 2: Environmental Fate Characteristics (Inferred from Analogues)

| Property | Inferred Characteristic | Rationale based on Analogue Data |

| Persistence in Soil | Moderately Persistent | Halogenation generally increases persistence. 2,4-D half-life is ~6.2 days in aerobic soil. sigmaaldrich.com |

| Persistence in Water | Persistent, especially in anaerobic conditions | 2,4-D half-life is ~15 days (aerobic) and 41-333 days (anaerobic). sigmaaldrich.com Fluorinated compounds can be very persistent. nih.govwho.int |

| Mobility in Soil | High | Phenoxyacetic acids have low soil adsorption and are mobile. researchgate.net |

| Bioavailability | Moderate to High | Dependent on microbial adaptation and environmental conditions. nih.gov |

Interaction with Environmental Biota, including Soil Microorganisms and Flora

Soil Microorganisms:

The primary interaction of this compound with environmental biota is through microbial degradation. A diverse range of bacteria and fungi are known to degrade halogenated aromatic compounds. nih.govnih.gov Specific strains of bacteria, such as Pseudomonas and Micrococcus, have been shown to degrade phenoxyacetic acid herbicides like 2,4-D and MCPA. nih.govnih.gov These microorganisms possess specialized enzymes, such as dioxygenases and hydrolases, that can break down these xenobiotic compounds. nih.gov The degradation process is often initiated by an enzyme that cleaves the ether bond, followed by enzymes that hydroxylate and cleave the aromatic ring. mit.edu The efficiency of degradation can be influenced by factors such as the concentration of the herbicide and the presence of other nutrients. nih.gov

Flora:

Phenoxyacetic acids, including this compound, are designed as synthetic auxins. At certain concentrations, they can act as plant growth regulators, mimicking the natural plant hormone auxin. This can lead to uncontrolled growth and ultimately death in susceptible plant species, which is the basis for their herbicidal activity. The uptake by plants can occur through the roots and shoots. rothamsted.ac.uk

Analytical Methodologies for Detection and Quantification of 3 Chloro 4 Fluorophenoxy Acetic Acid

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of (3-Chloro-4-fluorophenoxy)acetic acid, offering the necessary separation power for complex samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

HPLC and its more advanced version, UHPLC, are preferred for their versatility in handling a wide range of phenoxyacetic acids and their transformation products. nih.gov These methods are particularly effective for separating polar, non-volatile compounds like this compound in their native form, often avoiding the need for derivatization. researchgate.net The separation is typically achieved on reverse-phase columns, such as C18, which offer excellent retention and separation for this class of compounds. ntk-kemi.com

The analysis of phenoxyacetic acids is complicated by their structural similarity. nih.gov Careful optimization of chromatographic conditions is therefore crucial. nih.gov A common mobile phase composition involves a gradient of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and enhance retention by suppressing the ionization of the carboxylic acid group. nih.gov For instance, using water and acetonitrile, both containing 0.01% formic acid, has been shown to achieve the best chromatographic separation and mass spectrometry signals for a range of phenoxyacetic acids. nih.gov

Gas Chromatography (GC):

Gas chromatography is another powerful tool, especially when coupled with mass spectrometry (GC-MS). nih.gov However, due to the low volatility and polar nature of carboxylic acids like this compound, a derivatization step is typically required before GC analysis. epa.govthermofisher.com This process converts the acidic analyte into a more volatile ester, commonly a methyl ester or a pentafluorobenzyl (PFB) ester. nih.govepa.gov The PFB derivatization, using reagents like pentafluorobenzyl bromide (PFBBr), is particularly effective as it enhances sensitivity for electron capture detection (ECD) and provides characteristic mass spectra. nih.govthermofisher.com

The separation is then performed on a capillary column, such as a 5% phenyl methylpolysiloxane phase column, which provides good resolution of the derivatized analytes. thermofisher.com The choice of two dissimilar columns can be used to confirm the identity of the compound based on its retention times. epa.gov

Table 1: Chromatographic Conditions for Phenoxyacetic Acid Analysis

| Parameter | HPLC/UHPLC | Gas Chromatography (GC) |

|---|---|---|

| Typical Column | C18 Reverse-Phase ntk-kemi.com | 5% Phenyl Methylpolysiloxane thermofisher.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with Formic Acid nih.gov | Helium or Nitrogen |

| Derivatization | Often not required researchgate.net | Required (e.g., methylation, pentafluorobenzylation) nih.govepa.govthermofisher.com |

| Common Detector | Mass Spectrometry (MS/MS) nih.gov | Mass Spectrometry (MS), Electron Capture Detector (ECD) nih.govepa.gov |

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic detectors, particularly mass spectrometry, are indispensable for the conclusive identification and precise quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS):

When coupled with either HPLC or GC, mass spectrometry provides high selectivity and sensitivity. For HPLC, electrospray ionization (ESI) is a common interface, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of the acidic analyte. nih.govuni.lu Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions from the precursor ion to product ions, minimizing matrix interference and allowing for very low detection limits. nih.govresearchgate.net

For GC-MS, electron ionization (EI) is standard. sci-hub.se The derivatized analyte produces a characteristic fragmentation pattern that serves as a fingerprint for identification. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the analyte and its fragments, providing an even higher degree of confidence in identification. sci-hub.se Selected Ion Monitoring (SIM) is a quantitative technique where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits into the parts-per-trillion (ng/L) range. nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While less common for routine quantification due to lower sensitivity compared to MS, NMR spectroscopy, particularly ¹⁹F-NMR, is a powerful tool for structural elucidation and for quantifying fluorine-containing metabolites in complex biological samples like urine. researchgate.net The presence of a fluorine atom in this compound makes ¹⁹F-NMR a highly specific detection method, as the ¹⁹F nucleus gives a sharp signal in a spectral region that is typically free from interfering signals from biological matrices. researchgate.net This technique can be used to detect and quantify metabolites without the need for extensive sample cleanup. researchgate.net

Table 2: Spectroscopic Detection Parameters

| Technique | Ionization/Method | Typical Use | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI), Negative Mode nih.gov | Quantitative & Qualitative | High selectivity and sensitivity, applicable to polar compounds nih.govresearchgate.net |

| GC-MS | Electron Ionization (EI) sci-hub.se | Quantitative & Qualitative | Provides structural information via fragmentation patterns nih.govsci-hub.se |

| ¹⁹F-NMR | Nuclear Magnetic Resonance | Quantitative & Structural Analysis | Highly specific for fluorine-containing compounds, minimal sample prep researchgate.net |

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of this compound from complex matrices such as water, soil, and biological fluids is a critical step that dictates the accuracy and reliability of the final analysis. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for instrumental detection.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used and highly effective technique for cleaning up and concentrating phenoxyacetic acids from aqueous samples. nih.govnih.govobrnutafaza.hr The choice of sorbent material is key. For acidic herbicides, polymer-based sorbents or C18 (octadecyl) bonded silica (B1680970) are common choices. ntk-kemi.comnih.gov A critical parameter in the SPE process is the pH of the sample. To ensure the acidic analyte is in its neutral, protonated form and can be efficiently retained on a non-polar sorbent like C18, the sample pH must be adjusted to be acidic, typically below 3. nih.govobrnutafaza.hr

The optimization of an SPE protocol involves several steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by acidified water to prepare it for sample loading. obrnutafaza.hr

Loading: The acidified sample is passed through the cartridge, where the analyte is retained. obrnutafaza.hr

Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences.

Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as acetonitrile or methylene (B1212753) chloride. nih.govobrnutafaza.hr

Recent research has explored novel materials like zirconium(IV)-based metal-organic frameworks (MOFs) as SPE sorbents, which show high extraction efficiency for phenoxyacetic acids due to their large surface area and specific interactions with the carboxyl groups of the analytes. nih.gov

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a classic method used for extracting phenoxyacetic acids. researchgate.net The process involves acidifying the aqueous sample to a pH < 2 to ensure the analyte is in its non-ionized form. epa.govresearchgate.net An immiscible organic solvent, such as methylene chloride or methyl tert-butyl ether (MTBE), is then used to extract the analyte from the aqueous phase. epa.govresearchgate.net The efficiency of the extraction can be enhanced by salting out the aqueous phase. After extraction, the organic solvent is typically evaporated and the residue reconstituted in a suitable solvent for analysis. epa.gov For samples with high solids content, a basic hydrolysis step (pH 12-13) may be initially employed to free any bound esters before the acidification and extraction. epa.gov

Table 3: Comparison of Extraction Protocols

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and liquid sample | Partitioning between two immiscible liquid phases |

| Key Steps | Conditioning, Loading, Washing, Elution obrnutafaza.hr | pH adjustment, Solvent addition, Shaking, Phase separation epa.govresearchgate.net |

| Common Solvents | Methanol, Acetonitrile, Methylene Chloride nih.govobrnutafaza.hr | Methylene Chloride, Methyl tert-butyl ether (MTBE) epa.govresearchgate.net |

| Advantages | High recovery, lower solvent consumption, potential for automation | Simple, effective for a wide range of samples |

| pH Adjustment | Crucial for retention (typically pH < 3) nih.govobrnutafaza.hr | Crucial for extraction (typically pH < 2) epa.govresearchgate.net |

Future Research Directions and Translational Opportunities for 3 Chloro 4 Fluorophenoxy Acetic Acid Research

Development of Novel Applications in Sustainable Agriculture and Medicinal Therapy

The structural characteristics of (3-Chloro-4-fluorophenoxy)acetic acid make it a compelling candidate for exploration in both agriculture and medicine. The strategic placement of halogen atoms on the phenoxy ring can significantly influence the biological activity of such compounds.

Sustainable Agriculture:

Phenoxyacetic acids are a well-established class of synthetic auxins used as herbicides and plant growth regulators. patsnap.com The specific halogenation pattern of this compound suggests it could exhibit potent and selective herbicidal activity. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: A thorough investigation into how the 3-chloro and 4-fluoro substitutions influence the compound's efficacy and selectivity against various weed species is crucial. Studies have shown that a halogen at the 4-position of the aromatic ring is important for auxinic activity, while substitution at the 3-position can modulate this activity. nih.govacs.org

Development of Novel Herbicides: There is a pressing need for new herbicides with novel modes of action to combat the growing issue of herbicide resistance. mdpi.comcambridge.org Research could explore if this compound or its derivatives offer a new approach to weed management. nih.govnih.gov

Plant Growth Regulation: Beyond herbicidal effects, phenoxyacetic acids can influence plant development. researchgate.net Investigations into the potential of this compound to act as a plant growth regulator for improving crop yields or stress tolerance are warranted.

| Halogenated Phenoxyacetic Acid | Substitution Pattern | Observed Agricultural Activity |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Widely used as a systemic herbicide for broadleaf weeds. nih.gov |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | 2-Methyl, 4-Chloro | Selective herbicide used in agriculture. lboro.ac.uk |

| 4-chlorophenoxyacetic acid (4-CPA) | 4-Chloro | Used as a plant growth regulator. researchgate.net |

| This compound | 3-Chloro, 4-Fluoro | Hypothesized: Potential for selective herbicidal or plant growth regulatory activity based on its structure. |

Medicinal Therapy:

The phenoxyacetic acid scaffold is present in numerous pharmacologically active molecules. google.com The introduction of chlorine and fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netmdpi.com Future medicinal chemistry research on this compound could involve:

Scaffold for Drug Discovery: Utilizing this compound as a starting point for the synthesis of new derivatives with potential therapeutic activities. The presence of both chlorine and fluorine offers unique opportunities for modifying the electronic and lipophilic properties of resulting molecules. nih.govchemrxiv.org

Exploration of Pharmacological Activities: Screening this compound and its derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, which have been observed in other phenoxyacetic acid derivatives. google.com

Target Identification and Mechanism of Action Studies: For any identified bioactive derivatives, in-depth studies to determine their molecular targets and mechanisms of action will be essential for further drug development.

| Therapeutic Area | Example of Phenoxyacetic Acid Derivative Application | Potential for this compound Derivatives |

| Anti-inflammatory | Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). | Synthesis of novel NSAIDs with potentially improved efficacy or side-effect profiles. |

| Antihypertensive | Tinnelic acid, a drug with antihypertensive properties. google.com | Development of new cardiovascular agents. |

| Antimicrobial | Various derivatives have shown antibacterial and antifungal activity. google.com | Creation of novel antibiotics or antifungals to address resistance. |

| Anticancer | Certain derivatives have demonstrated cytotoxic activity against cancer cell lines. | Design of new anticancer agents with enhanced potency and selectivity. |

Exploration of Potential Applications in Advanced Material Science

The presence of fluorine in this compound suggests its potential as a building block for advanced materials. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govacs.orgresearchgate.net

Future research in material science could focus on:

Monomer for Fluoropolymer Synthesis: Investigating the polymerization of this compound or its derivatives to create novel fluorinated polymers. These polymers could exhibit enhanced properties due to the combined presence of the phenoxy group, chlorine, and fluorine.

Modification of Existing Polymers: Incorporating this compound as a modifying agent into existing polymer structures to impart specific properties such as flame retardancy, hydrophobicity, or altered mechanical strength.

Development of Phenoxy Resins: Phenoxy resins are thermoplastic polymers with applications in coatings, adhesives, and composites due to their excellent adhesion and mechanical properties. phlextek.comcorrosionpedia.combritannica.com Exploring the use of this compound in the synthesis of new phenoxy resins could lead to materials with improved performance characteristics. nih.gov

| Material Class | Key Properties | Potential Influence of this compound Incorporation |

| Fluoropolymers | High thermal stability, chemical resistance, low friction coefficient. nih.gov | Enhanced flame retardancy, modified surface energy, improved processability. |

| Phenoxy Resins | Excellent adhesion, toughness, chemical resistance. phlextek.comcorrosionpedia.com | Increased thermal stability, altered solubility, enhanced barrier properties. |

| Composites | High strength-to-weight ratio, durability. | Improved matrix-filler adhesion, enhanced fire resistance of the composite material. |

Integration of Green Chemistry for Sustainable Production

The future production of this compound and its derivatives should prioritize environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.goviwu.edu

Key areas for future research in the sustainable production of this compound include:

Development of Greener Synthetic Routes: Designing synthetic pathways that avoid the use of toxic reagents and solvents. This could involve exploring catalytic methods that offer high atom economy and reduce the generation of byproducts. google.comgoogle.com

Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids. iwu.edu

Catalytic Approaches: Investigating the use of heterogeneous or biocatalysts to improve reaction efficiency and facilitate catalyst recovery and reuse, thereby minimizing waste.

Waste Valorization: Developing methods to convert any byproducts of the synthesis into valuable materials, adopting a circular economy approach.

Fostering Interdisciplinary Research Collaborations and Knowledge Translation

Realizing the full potential of this compound will require a concerted effort from researchers across various disciplines. Fostering collaboration is essential for accelerating discovery and translating research findings into practical applications.

Future efforts should focus on:

Academia-Industry Partnerships: Establishing collaborations between academic researchers and industrial partners in the agrochemical, pharmaceutical, and materials sectors to guide research toward commercially viable outcomes.

Cross-Disciplinary Research Teams: Assembling teams of synthetic chemists, computational chemists, biologists, toxicologists, and material scientists to conduct comprehensive studies on the synthesis, properties, and applications of this compound.

Knowledge Translation Platforms: Creating platforms for sharing research findings and fostering dialogue between researchers, industry stakeholders, and regulatory bodies to ensure the responsible development and deployment of new technologies based on this compound. The growing field of fluorinated agrochemicals and pharmaceuticals highlights the importance of such collaborations for innovation. researchgate.netccspublishing.org.cnprecedenceresearch.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-chloro-4-fluorophenoxy)acetic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 3-chloro-4-fluorophenol. React with chloroacetic acid via nucleophilic aromatic substitution under alkaline conditions (e.g., NaOH/KOH) in aqueous ethanol at 60–80°C for 6–12 hours .

- Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures. Monitor purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) .

- Step 3 : Confirm structure via -NMR (expected signals: δ 4.6 ppm for -OCHCOO-, δ 6.8–7.2 ppm for aromatic protons) and FT-IR (C=O stretch ~1700 cm) .

Q. How can researchers quantify this compound in complex matrices like biological samples?

- Methodology :

- Use reverse-phase HPLC with UV detection (λ = 254 nm). Optimize separation using a gradient of 0.1% formic acid in water and acetonitrile. Validate with spiked samples to ensure recovery rates >90% .

- For trace analysis, employ LC-MS/MS with electrospray ionization (negative mode) and monitor fragment ions (e.g., m/z 217 → 173) .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Store in amber glass vials at –20°C under inert gas (N) to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. How does the electronic effect of the 3-chloro-4-fluoro substituents influence the acidity and reactivity of the compound?

- Methodology :

- Compare pKa values with analogs (e.g., 4-chlorophenoxyacetic acid) using potentiometric titration in water/DMSO mixtures. The electron-withdrawing Cl and F groups lower the pKa (~2.8–3.1), enhancing electrophilic reactivity in coupling reactions .

- Validate via DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces .

Q. What are the environmental fate and degradation pathways of this compound?

- Methodology :